molecular formula C8H13NO5 B14358902 4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid CAS No. 91923-11-4

4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14358902
CAS No.: 91923-11-4
M. Wt: 203.19 g/mol
InChI Key: YPJOGRIAIGSAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid is an organic compound known for its versatile applications in various scientific fields. This compound is characterized by the presence of both amino and hydroxyethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of glycine with ethylene oxide, followed by hydrolysis of the resultant lactone . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety, efficiency, and cost-effectiveness. The use of catalysts and controlled reaction environments are common practices to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. Its hydroxyethyl groups play a crucial role in these interactions, facilitating binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid:

    N,N-Bis(2-hydroxyethyl)glycine:

Uniqueness

4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific scientific and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

91923-11-4

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H13NO5/c10-5-3-9(4-6-11)7(12)1-2-8(13)14/h1-2,10-11H,3-6H2,(H,13,14)

InChI Key

YPJOGRIAIGSAAK-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.